Regioisomeric Fluorine Positioning: 2-Fluorobenzyl vs. 4-Fluorobenzyl in Triazolo[4,3-b]pyridazine Derivatives
The target compound bears a 2-fluorobenzylthio substituent, differentiating it from the commercially available 4-fluorobenzylthio regioisomer (CAS 872688-78-3 for the pyridazine core analog). Ortho-fluorination introduces a steric clash with the proximal triazolopyridazine ring system that is absent in the para-fluoro variant, altering both the preferred dihedral angle of the benzyl group and the electronic environment of the thioether sulfur. In the broader triazolo[4,3-b]pyridazine literature, compounds bearing 2-fluorophenyl substituents at the 3-position (e.g., TPA023, a clinical-stage GABAA α2/α3-selective modulator) exhibit subtype-selective pharmacological profiles with Ki values as low as 0.67 nM for α3-containing receptors [1]. While no direct head-to-head pharmacological comparison between the 2-fluoro and 4-fluoro benzylthio regioisomers has been published for the target compound, the established impact of ortho-fluorination on molecular recognition in this scaffold class supports that the two regioisomers are non-equivalent chemical probes [2].
| Evidence Dimension | Steric and electronic effect of fluorine regioisomerism on benzylthio substituent |
|---|---|
| Target Compound Data | 2-fluorobenzylthio (ortho-F); ortho-fluorine creates steric hindrance with C=S and triazole ring; Hammett σₘ for F = 0.34; altered thioether S electron density |
| Comparator Or Baseline | 4-fluorobenzylthio regioisomer (para-F); no steric clash with core; Hammett σₚ for F = 0.06; different S electron density |
| Quantified Difference | No direct comparative pharmacological data available for this specific pair; class-level evidence shows ortho-fluorinated triazolopyridazines achieve GABAA Ki = 0.67 nM (n = 1 compound class) [1] |
| Conditions | Theoretical comparison based on molecular structure; class-level pharmacological data from BindingDB for GABAA α3β3γ2 receptor binding assay |
Why This Matters
When procuring for screening libraries, selecting the 2-fluoro regioisomer over the 4-fluoro or unsubstituted benzyl variants provides access to a distinct region of chemical space with different steric demand and may yield orthogonal hit profiles in target-based assays.
- [1] BindingDB Entry BDBM50179998: 7-tert-butyl-3-(2,5-difluorophenyl)-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine. Ki = 0.670 nM (GABAA α3β3γ2). View Source
- [2] Atack JR et al. TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine], an agonist selective for α2- and α3-containing GABAA receptors. J Pharmacol Exp Ther, 2005. DOI: 10.1124/jpet.105.092353. View Source
